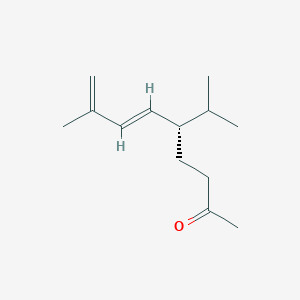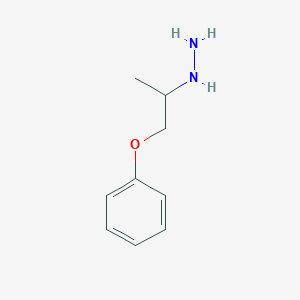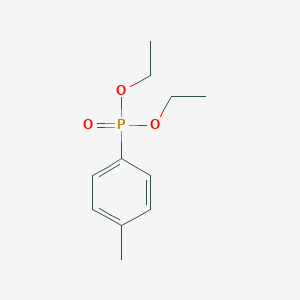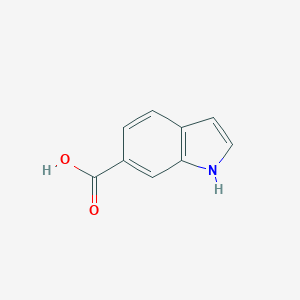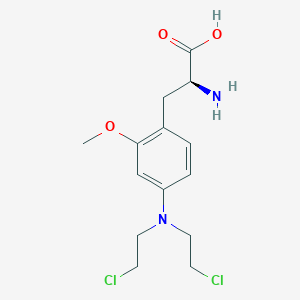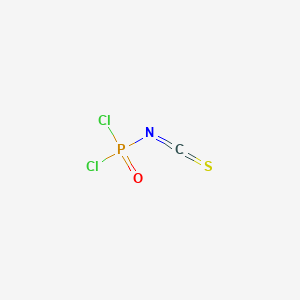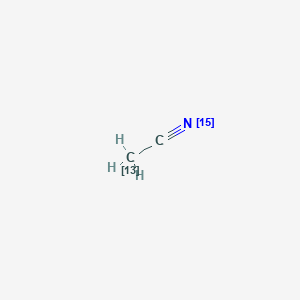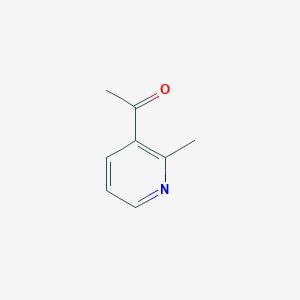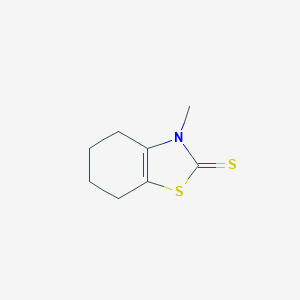
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione, also known as MTBT, is a heterocyclic organic compound with a thiazole ring. It has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. It has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has also been studied for its potential use as an antifungal agent, as well as its ability to inhibit the growth of bacteria.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the MAPK signaling pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of the cell cycle. It has also been shown to have anti-inflammatory effects, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in lab experiments is its high purity and stability, which makes it easy to work with and ensures reproducibility of results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione. One area of interest is its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential for use in combination with other chemotherapy drugs. Another area of interest is its potential use as an antifungal agent, particularly for the treatment of fungal infections that are resistant to current treatments. Finally, there is potential for the use of 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione in materials science, particularly in the development of new polymers and coatings.
Métodos De Síntesis
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione can be synthesized through a variety of methods, including the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, the reaction of 2-aminothiophenol with 2-methylcyclohexanone, and the reaction of 2-aminothiophenol with 2-methylcyclohexanone oxime. The most commonly used method is the reaction of 2-aminothiophenol with 2-bromo-1-methylcyclohexene, which yields 3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione with a high yield and purity.
Propiedades
Número CAS |
1628-45-1 |
|---|---|
Nombre del producto |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Fórmula molecular |
C8H11NS2 |
Peso molecular |
185.3 g/mol |
Nombre IUPAC |
3-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H11NS2/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H2,1H3 |
Clave InChI |
HCHWZEAGBIJCFF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(CCCC2)SC1=S |
SMILES canónico |
CN1C2=C(CCCC2)SC1=S |
Sinónimos |
3-Methyl-4,5,6,7-tetrahydrobenzothiazole-2(3H)-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



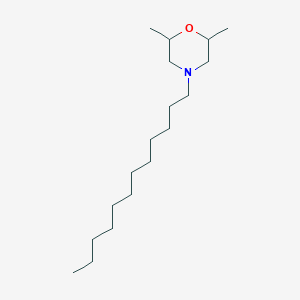
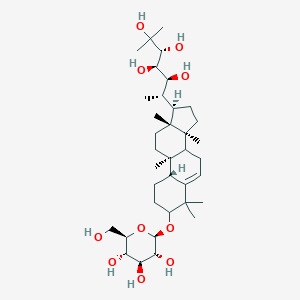
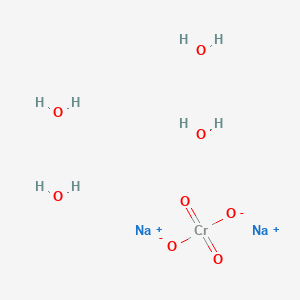
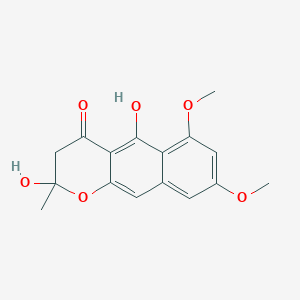
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
